molecular formula C₁₀H₁₄N₂O₄S B014684 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 21753-19-5

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid

Cat. No.: B014684
CAS No.: 21753-19-5
M. Wt: 258.3 g/mol
InChI Key: NOFBBVASBDIESZ-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound with the molecular formula C10H13NO4S It is a derivative of propanoic acid, featuring an amino group and a sulfonylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and β-alanine.

    Reaction with β-Alanine: 4-methylbenzenesulfonyl chloride reacts with β-alanine in the presence of a base such as sodium hydroxide to form the sulfonylamino derivative.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins, potentially inhibiting their function. The amino group allows for further modifications, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-[(4-methylphenyl)sulfonylamino]propionic acid
  • 3-Amino-2-[(4-methylphenyl)sulfonylamino]butanoic acid
  • 3-Amino-2-[(4-methylphenyl)sulfonylamino]pentanoic acid

Uniqueness

3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFBBVASBDIESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21753-19-5, 24571-53-7
Record name NSC263145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC85420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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